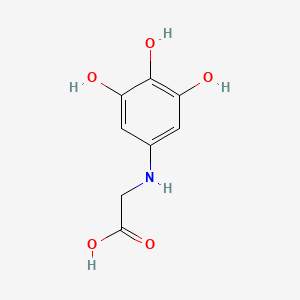
3-cyano-5-fluoro-N-(4-methylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is also referred to as GTPL6436 or BDBM50323308 . This compound has been identified as a discovery agent and is being explored for its potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “PMID20598884C8” involves several synthetic routes. One common method includes the use of carbon-based solid acids, which can be produced through different preparation conditions and modification methods . The carbonization methods such as one-step, two-step, hydrothermal, and template methods are employed to produce these solid acids. The composition of the carbon source material and the type of acidification agent used (e.g., sulfonating agent, phosphoric acid, heteropoly acid, and nitric acid) play a crucial role in the preparation process .
Industrial Production Methods: In industrial settings, the preparation of “PMID20598884C8” may involve advanced techniques such as solution mixing, melt blending, and in-situ polymerization . These methods ensure the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: “PMID20598884C8” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions include derivatives of “PMID20598884C8” with enhanced chemical and physical properties. These derivatives are often used in further scientific research and applications.
Aplicaciones Científicas De Investigación
“PMID20598884C8” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects, including its use as a drug discovery agent . Additionally, it has applications in the industry for developing new materials and improving existing ones .
Mecanismo De Acción
The mechanism of action of “PMID20598884C8” involves its interaction with specific molecular targets and pathways. The compound modulates various biochemical pathways, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved are still under investigation, but computational analyses and bioinformatics approaches are being used to elucidate these mechanisms .
Comparación Con Compuestos Similares
“PMID20598884C8” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and molecular frameworks. The uniqueness of “PMID20598884C8” lies in its specific interactions with molecular targets and its potential therapeutic applications . Some similar compounds include those found in the PubChem database, which share structural similarities but differ in their biological activities and applications .
Propiedades
Fórmula molecular |
C12H8FN3OS |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
3-cyano-5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H8FN3OS/c1-7-6-18-12(15-7)16-11(17)9-2-8(5-14)3-10(13)4-9/h2-4,6H,1H3,(H,15,16,17) |
Clave InChI |
KTQZJPKEGPXLRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)


![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B10772971.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)

![N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine](/img/structure/B10772988.png)